
4-chloro-N-methyl-3-(1-piperidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-methyl-3-(1-piperidinylsulfonyl)benzamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-methyl-3-(1-piperidinylsulfonyl)benzamide involves the inhibition of CK2 by binding to the ATP-binding site of the enzyme. This leads to the disruption of the phosphorylation of CK2 substrates, which in turn affects various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-methyl-3-(1-piperidinylsulfonyl)benzamide have been extensively studied. Inhibition of CK2 by this compound has been shown to have antitumor effects and to sensitize cancer cells to chemotherapy. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-N-methyl-3-(1-piperidinylsulfonyl)benzamide in lab experiments include its potency as a CK2 inhibitor and its high selectivity for CK2 over other protein kinases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For the use of 4-chloro-N-methyl-3-(1-piperidinylsulfonyl)benzamide in scientific research include its potential use as a therapeutic agent for cancer and inflammatory diseases. It may also be used as a tool to study the role of CK2 in various cellular processes. Further optimization of the synthesis method may also lead to the development of more potent and selective CK2 inhibitors.
Conclusion
In conclusion, 4-chloro-N-methyl-3-(1-piperidinylsulfonyl)benzamide is a potent inhibitor of CK2 that has been widely used in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 4-chloro-N-methyl-3-(1-piperidinylsulfonyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylpiperidine and sulfamide to yield the final product. The synthesis of this compound has been optimized to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
4-chloro-N-methyl-3-(1-piperidinylsulfonyl)benzamide has been used extensively in scientific research as a potent inhibitor of CK2. CK2 is a serine/threonine protein kinase that is overexpressed in many types of cancer and is involved in various cellular processes. Inhibition of CK2 has been shown to have antitumor effects and to sensitize cancer cells to chemotherapy.
Propiedades
IUPAC Name |
4-chloro-N-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-15-13(17)10-5-6-11(14)12(9-10)20(18,19)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLYUAGAQWBLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

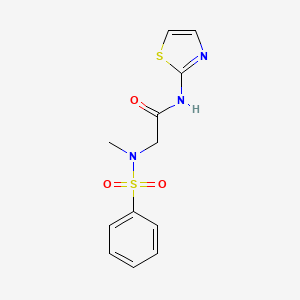
![3-chloro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B5197407.png)
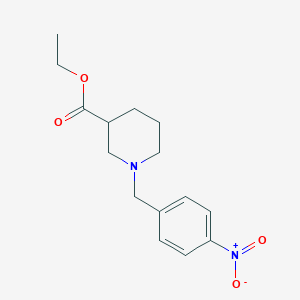
![methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate](/img/structure/B5197411.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[methyl(phenyl)amino]-2-propanol}](/img/structure/B5197415.png)
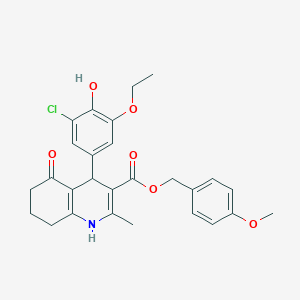

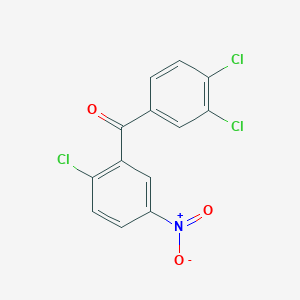
![N-[2-(4-isopropylphenoxy)-1-methylethyl]-1-adamantanecarboxamide](/img/structure/B5197445.png)
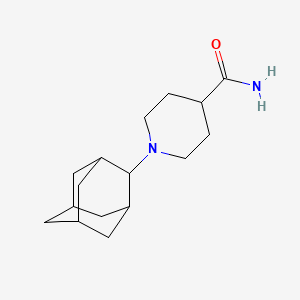
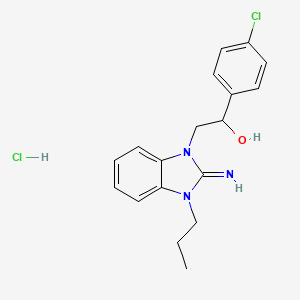
![2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5197472.png)
![2-fluoro-N-{3-[4-(3-methyl-4-pyridinyl)-1-piperazinyl]-3-oxopropyl}benzamide trifluoroacetate](/img/structure/B5197480.png)
![1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5197487.png)